Cas no 90701-04-5 (6-PHENYL-PYRAZINECARBONITRILE)

6-PHENYL-PYRAZINECARBONITRILE Chemical and Physical Properties
Names and Identifiers
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- 6-PHENYL-PYRAZINECARBONITRILE
- 6-phenylpyrazine-2-carbonitrile
- SCHEMBL8070286
- 90701-04-5
- DTXSID40701524
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- Inchi: 1S/C11H7N3/c12-6-10-7-13-8-11(14-10)9-4-2-1-3-5-9/h1-5,7-8H
- InChI Key: KQYVJPLYZCXINJ-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CN=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 181.064
- Monoisotopic Mass: 181.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 49.6A^2
6-PHENYL-PYRAZINECARBONITRILE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1226377-1g |
6-phenylpyrazine-2-carbonitrile |
90701-04-5 | 95% | 1g |
$880 | 2024-06-03 | |
TRC | P400308-100mg |
6-Phenyl-pyrazinecarbonitrile |
90701-04-5 | 100mg |
$ 320.00 | 2022-06-03 | ||
TRC | P400308-50mg |
6-Phenyl-pyrazinecarbonitrile |
90701-04-5 | 50mg |
$ 210.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1226377-5g |
6-phenylpyrazine-2-carbonitrile |
90701-04-5 | 95% | 5g |
$2700 | 2025-02-27 | |
eNovation Chemicals LLC | Y1226377-5g |
6-phenylpyrazine-2-carbonitrile |
90701-04-5 | 95% | 5g |
$2700 | 2025-03-01 | |
TRC | P400308-10mg |
6-Phenyl-pyrazinecarbonitrile |
90701-04-5 | 10mg |
$ 50.00 | 2022-06-03 |
6-PHENYL-PYRAZINECARBONITRILE Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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5. Book reviews
Additional information on 6-PHENYL-PYRAZINECARBONITRILE
Comprehensive Guide to 6-PHENYL-PYRAZINECARBONITRILE (CAS No. 90701-04-5): Properties, Applications, and Industry Insights
6-PHENYL-PYRAZINECARBONITRILE (CAS No. 90701-04-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This pyrazine derivative features a phenyl group attached to a pyrazinecarbonitrile core, making it a versatile intermediate for synthesizing bioactive molecules. Its nitrile functional group enhances reactivity, enabling diverse chemical transformations.
In recent years, the demand for 6-PHENYL-PYRAZINECARBONITRILE has surged, particularly in the development of small-molecule drugs targeting metabolic disorders and central nervous system (CNS) diseases. Researchers frequently search for "pyrazine derivatives in drug discovery" or "CAS 90701-04-5 solubility," reflecting its growing relevance. The compound’s low molecular weight (218.23 g/mol) and moderate lipophilicity (LogP ~2.1) make it suitable for optimizing drug candidates with improved bioavailability.
From a synthetic chemistry perspective, 6-PHENYL-PYRAZINECARBONITRILE serves as a key precursor for heterocyclic scaffolds. Its pyrazine ring can participate in nucleophilic substitution reactions, while the carbonitrile group facilitates cyclization to form triazoles or tetrazoles—common motifs in kinase inhibitors. Industry professionals often inquire about "scalable synthesis of 90701-04-5" or "pyrazinecarbonitrile stability under acidic conditions," highlighting practical challenges in large-scale production.
Environmental and regulatory trends also influence discussions around this compound. With increasing focus on green chemistry, researchers explore solvent-free methods to synthesize 6-PHENYL-PYRAZINECARBONITRILE, addressing queries like "eco-friendly pyrazine derivatives." Its low ecotoxicity profile (as per OECD 201 guidelines) further supports its adoption in sustainable applications.
Analytical characterization of CAS 90701-04-5 typically involves HPLC purity testing (>98%) and spectroscopic techniques (FT-IR, NMR). The compound’s melting point (142–145°C) and UV-Vis absorption (λmax 270 nm) are critical quality parameters. Recent publications correlate its crystal packing with improved formulation stability—a hot topic in "pharmaceutical cocrystals" research.
Future prospects for 6-PHENYL-PYRAZINECARBONITRILE include explorations in material science, particularly as a building block for organic semiconductors. Its conjugated π-system shows promise in OLED development, aligning with searches for "nitrile-based electronic materials." As innovation accelerates, this compound continues to bridge gaps between medicinal chemistry and advanced materials.
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